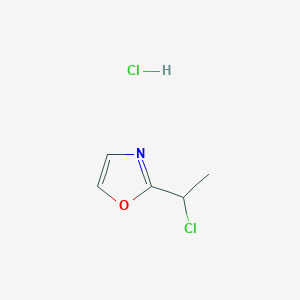
2-(1-Chloroethyl)-1,3-oxazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-1,3-oxazolehydrochloride: is a chemical compound with the molecular formula C₄H₆Cl₂NO. It consists of an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a chloroethyl group attached. The compound is typically found as a white crystalline solid.
Preparation Methods
a. Synthetic Routes
Two common synthetic routes for preparing 2-(1-Chloroethyl)-1,3-oxazolehydrochloride are:
-
Chloroethyl Chloroformate Route
- React chloroethyl chloroformate (also known as 1-chloroethyl chloroformate) with an oxazole compound under appropriate conditions.
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
-
Direct Oxidation Route
- Oxidize 2-(1-chloroethyl)oxazole using suitable oxidants.
- This method directly converts the oxazole ring into the desired compound.
b. Industrial Production
The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, temperature, and catalysts are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The chloroethyl group undergoes nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols) to form derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Use amines (e.g., ammonia, primary amines) and base (e.g., sodium hydroxide) as reagents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
The major products depend on the specific reaction conditions and the choice of reagents. Common derivatives include amine-substituted oxazole compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for 2-(1-Chloroethyl)-1,3-oxazolehydrochloride depends on its specific application. It likely interacts with cellular targets or enzymes, affecting biological processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its unique combination of an oxazole ring and a chloroethyl group sets it apart from related molecules.
Properties
Molecular Formula |
C5H7Cl2NO |
|---|---|
Molecular Weight |
168.02 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H |
InChI Key |
FRHQWSOUXIESNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CO1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
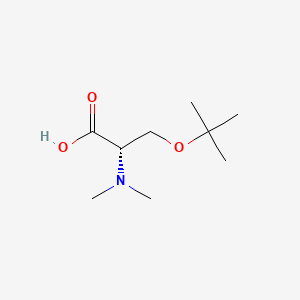
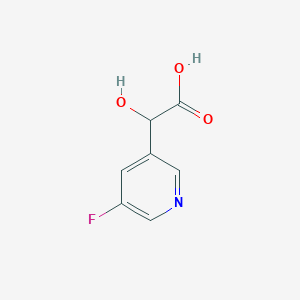
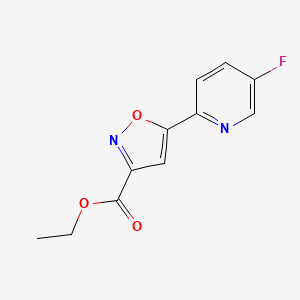
![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
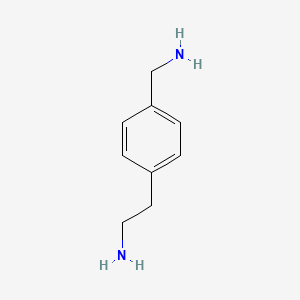
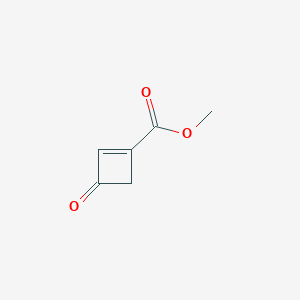
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)

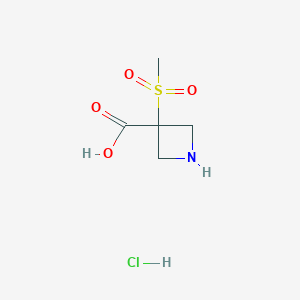

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)

![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
